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Bromoacetamido-PEG3-Acid

Cat. No.: B606371
M. Wt: 342.18 g/mol
InChI Key: NZRUJYJTSFKZEG-UHFFFAOYSA-N
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Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems

Polyethylene Glycol (PEG) linkers are chemical structures that incorporate a PEG chain to connect two or more functional groups. axispharm.com These linkers are integral to advanced chemical systems due to the advantageous properties conferred by the PEG chain. PEG is known for being biologically inert, non-immunogenic, and highly soluble in aqueous solutions. thermofisher.com The attachment of PEG chains to molecules, a process known as PEGylation, can enhance the solubility and stability of hydrophobic compounds, protect them from enzymatic degradation, and reduce immune responses, which can prolong their circulation time in biological systems. axispharm.comthermofisher.com

PEG linkers are categorized based on their structure, such as linear or branched, and the reactivity of their terminal functional groups. axispharm.com They are fundamental in bioconjugation, the process of linking biomolecules, drugs, or imaging agents. axispharm.comaxispharm.com This technology is crucial in the development of targeted therapies, protein engineering, and diagnostic tools. axispharm.com The use of discrete-length PEG linkers provides precise control over the spacing between the conjugated molecules, which is essential for optimizing the function of the final conjugate. thermofisher.com

Overview of Bifunctional Linkers in Molecular Design for Bioconjugation

Bifunctional linkers are molecules that possess two reactive ends, allowing them to covalently connect two different molecules. thermofisher.comnih.gov These linkers are a cornerstone in the design of complex molecular architectures for bioconjugation. enamine.net They can be classified as either homobifunctional, having two identical reactive groups, or heterobifunctional, featuring two different reactive groups. thermofisher.com This dual reactivity is essential for creating controlled and specific linkages between distinct molecular partners, such as a protein and a drug molecule. nih.gov

Structural Significance and Functional Modalities of Bromoacetamido-PEG3-Acid as a Bifunctional Reagent

This compound is a heterobifunctional linker that integrates a bromoacetamide group and a carboxylic acid group, separated by a three-unit polyethylene glycol (PEG3) spacer. creative-biolabs.combroadpharm.com This specific architecture dictates its utility in bioconjugation.

Bromoacetamide Group : This functional group is highly reactive towards nucleophiles, particularly the sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides. precisepeg.com The bromine atom is an excellent leaving group, facilitating a specific and stable thioether bond formation through nucleophilic substitution. broadpharm.comprecisepeg.com

Carboxylic Acid Group : The terminal carboxylic acid provides a handle for conjugation to primary amine groups, such as the lysine (B10760008) residues in proteins or other amine-containing molecules. broadpharm.comcreative-biolabs.com This reaction typically requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a stable amide bond. broadpharm.commedkoo.com

PEG3 Spacer : The hydrophilic PEG3 spacer enhances the water solubility of the linker and the resulting conjugate. broadpharm.comcreative-biolabs.com This is particularly beneficial when working with hydrophobic molecules, preventing aggregation and improving their behavior in aqueous biological environments. thermofisher.com

The combination of these features in a single molecule allows for the sequential and controlled conjugation of two different molecules, making this compound a valuable reagent for constructing complex bioconjugates. axispharm.com

Properties of this compound

Property Value Source(s)
Chemical Formula C11H20BrNO6 broadpharm.com
Molecular Weight ~342.2 g/mol medchemexpress.combroadpharm.comcreative-biolabs.com
CAS Number 1807534-79-7 broadpharm.com
Appearance Not specified in search results
Purity ≥95% - 98% creative-biolabs.combroadpharm.comcreative-biolabs.com
Solubility Soluble in aqueous media broadpharm.comcreative-biolabs.com

| Storage | -20°C | broadpharm.com |

Scope and Academic Research Trajectories of this compound

The unique structural attributes of this compound define its primary applications and research directions in the field of chemical biology.

Antibody-Drug Conjugates (ADCs) : A significant area of application is in the development of ADCs. axispharm.com In this context, the linker connects a monoclonal antibody to a potent cytotoxic drug. The carboxylic acid end can be used to attach the drug, while the bromoacetamide group can react with cysteines on the antibody. The PEG spacer helps to improve the pharmacokinetic properties of the ADC. axispharm.com

PROTACs : this compound is explicitly marketed as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.com Its structure allows for the connection of a ligand that binds to a target protein to another ligand that recruits an E3 ligase, facilitating targeted protein degradation. medchemexpress.commagtech.com.cn

Bioconjugation and Surface Modification : The dual reactivity of the linker is exploited for various bioconjugation purposes, such as labeling proteins with fluorescent dyes or other reporter molecules. axispharm.comprecisepeg.com It can also be used for the preparation of hydrogels and surface coatings in biomedical applications. precisepeg.com

Future research is likely to continue exploring the optimization of linkers like this compound for creating more effective and stable therapeutic and diagnostic agents. The ability to precisely control the linkage and spacing between molecular components remains a critical goal in the design of next-generation bioconjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20BrNO6 B606371 Bromoacetamido-PEG3-Acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO6/c12-9-10(14)13-2-4-18-6-8-19-7-5-17-3-1-11(15)16/h1-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRUJYJTSFKZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Bromoacetamido Peg3 Acid

General Strategies for Polyethylene (B3416737) Glycol (PEGylation) Agent Synthesis

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or small drugs to enhance their therapeutic properties. frontiersin.org The synthesis of PEGylation agents is a critical first step and typically involves the chemical modification of a basic PEG structure, which consists of repeating ethylene (B1197577) oxide units. frontiersin.org

General synthetic strategies aim to produce activated PEG derivatives with specific functional groups that can react with target molecules. These strategies often begin with a common PEG precursor, such as a methoxy-capped PEG (mPEG) to prevent unwanted cross-linking, or a PEG diol. creativepegworks.com The terminal hydroxyl group(s) are then converted into various reactive functionalities. For instance, the synthesis of amino-terminated PEG can be achieved via a two-step process involving sulfonation of the hydroxyl group followed by reaction with sodium azide (B81097) and subsequent reduction. mdpi.com

The development of PEGylation agents has progressed through generations. First-generation methods often resulted in heterogeneous mixtures. frontiersin.org Second-generation strategies focused on producing more defined, higher molecular weight, and site-selective reagents, such as those targeting the N-terminus of proteins or specific amino acid residues like cysteine. frontiersin.orgcreativepegworks.com A significant challenge in PEG synthesis is managing the polydispersity of the polymer chains, which can complicate purification and lead to product inconsistency. acs.org Consequently, substantial research has focused on developing controlled, stepwise synthesis methods to produce uniform or monodisperse PEGs, which can improve the efficacy and reduce the immunogenicity of the final PEGylated drug. acs.orgacs.org

Derivatization of Terminal Functional Groups of Bromoacetamido-PEG3-Acid

This compound is a heterobifunctional linker, meaning its two different terminal groups can be used to conjugate two different molecules or to attach to a molecule and a surface. creative-biolabs.comconicet.gov.ar

The terminal carboxylic acid group can be readily modified to form stable amide bonds with primary amine groups found in biomolecules, such as the side chains of lysine (B10760008) residues or the N-terminus of a protein. sigmaaldrich.com This reaction does not proceed spontaneously; it requires the use of activating agents, also known as coupling reagents. medkoo.combroadpharm.com

Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.com These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea ester with EDC) that is susceptible to nucleophilic attack by an amine, resulting in a stable amide linkage. ucl.ac.be The reaction is typically performed in an anhydrous aprotic solvent at room temperature.

The bromoacetamide group is a reactive handle primarily used for its ability to undergo nucleophilic substitution reactions. precisepeg.com The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. medkoo.comchemicalbook.com

This moiety is particularly effective for reacting with thiol (sulfhydryl) groups, such as those on the side chain of cysteine residues in proteins. precisepeg.com The reaction, known as thiol-alkylation, forms a stable thioether bond. This specificity for thiols allows for site-selective modification of proteins, provided a free cysteine is available. conicet.gov.ar The reaction proceeds readily under mild, near-neutral pH conditions in aqueous buffers. The bromoacetamide group can also react with other nucleophiles, such as amines, although the reaction with thiols is generally faster and more specific under controlled conditions. ucl.ac.bebroadpharm.com

Chemical Modification of the Carboxylic Acid Moiety

Exploration of Analogues and Structural Variations of Bromoacetamido-PEGn-Acid

The core structure of this compound serves as a versatile scaffold for the development of a wide range of heterobifunctional crosslinkers. Researchers have systematically explored structural variations to modulate the linker's properties, such as length, solubility, and terminal reactivity, thereby tailoring them for specific bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.comnih.govnih.gov These modifications primarily involve two areas: altering the length of the polyethylene glycol (PEG) chain and substituting the terminal carboxylic acid with other reactive moieties.

Variations in PEG Chain Length

A variety of Bromoacetamido-PEGn-Acid analogues with different PEG chain lengths are utilized in research. These range from short-chain linkers like the PEG2 variant to much longer ones such as the PEG8 and PEG24 analogues. broadpharm.combroadpharm.com

Below is a table detailing some of the common Bromoacetamido-PEGn-Acid analogues.

Compound Name'n' ValueCAS NumberMolecular FormulaMolecular Weight (g/mol)
Bromoacetamido-PEG2-acid21807518-63-3C9H16BrNO5298.13
This compound31807534-79-7C11H20BrNO6342.18
Bromoacetamido-PEG4-acid41807518-67-7C13H24BrNO7386.24
Bromoacetamido-PEG8-acid81698019-89-4C21H40BrNO11562.45

Variations in Terminal Functional Groups

Beyond modifying the PEG chain length, the terminal carboxylic acid group can be replaced with other functional moieties to create a diverse palette of heterobifunctional linkers. This allows for conjugation to a different set of functional groups on target molecules, expanding the utility of the bromoacetamido-PEG core structure. These variations are particularly important in multi-step synthetic strategies, such as those used in click chemistry or for building complex PROTACs. broadpharm.combroadpharm.com

For instance, the acid group can be substituted with an azide (–N3), which can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. broadpharm.com Another common variation involves replacing the acid with a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry, a bioorthogonal reaction that is highly valued for its biocompatibility. broadpharm.com These alternative functionalities provide chemists with an orthogonal set of reactive handles compared to the amine-reactive carboxylic acid.

The table below summarizes several analogues of Bromoacetamido-PEGn-X, where 'X' is a functional group other than a carboxylic acid.

Compound Name'n' ValueTerminal Group (X)CAS NumberMolecular FormulaMolecular Weight (g/mol)
Bromoacetamido-PEG2-azide2Azide932741-12-3C8H15BrN4O3295.13
Bromoacetamido-PEG3-azide3Azide940005-81-2C10H19BrN4O4339.18
Bromoacetamido-PEG4-azide4Azide1265593-94-1C12H23BrN4O5383.24
Bromoacetamido-PEG4-amido-DBCO4Amido-DBCON/AC47H62BrN3O9916.92
Bromoacetamido-PEG12-amido-DBCO12Amido-DBCON/AC63H102BrN3O171269.42
Bromoacetamido-PEG24-amido-DBCO24Amido-DBCO2852742-74-4C71H118BrN3O271525.60

These structural variations underscore the modularity of the bromoacetamido-PEGn-acid platform. By carefully selecting the PEG chain length and the terminal functional group, researchers can fine-tune the linker's characteristics to achieve optimal performance in a wide array of bioconjugation and drug delivery applications. researchgate.netdovepress.com

Reactivity and Bioconjugation Chemistry of Bromoacetamido Peg3 Acid

Principles of Nucleophilic Substitution Reactions with the Bromoacetamide Moiety

The bromoacetamide group is an electrophilic functional group that readily undergoes nucleophilic substitution reactions. smolecule.com The bromine atom serves as a good leaving group, facilitating the attack of nucleophiles on the adjacent carbonyl carbon. precisepeg.com This reactivity allows for the specific modification of biomolecules. precisepeg.com

The most prominent reaction of the bromoacetamide moiety is its alkylation of thiol groups, such as those found in the side chains of cysteine residues in proteins and peptides. precisepeg.commdpi.com This reaction, known as thiol-alkylation, proceeds via an S_N2 mechanism where the nucleophilic sulfur atom of the thiol attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a stable thioether bond. mdpi.com

This reaction is highly efficient and specific for thiols, especially within a controlled pH range. researchgate.netnih.gov While the reaction can occur at physiological pH, adjusting the pH can influence the reaction rate and selectivity. For instance, maintaining a pH of around 6.5 can favor the reaction with thiols over other nucleophiles. researchgate.netnih.gov The low natural abundance of cysteine residues on the surface of most proteins allows for site-specific modification when a cysteine is strategically placed. mdpi.comcore.ac.uk This specificity makes bromoacetamide-containing reagents valuable for creating protein-drug conjugates, antibody-drug conjugates (ADCs), and other specifically labeled biomolecules. researchgate.net

Table 1: Comparison of Thiol-Reactive Functional Groups

Functional Group Reactivity with Thiols Bond Formed Key Features
Bromoacetamide High, via nucleophilic substitution Thioether Forms a very stable, irreversible bond. Reaction rate can be controlled by pH. researchgate.netnih.gov
Maleimide Very high, via Michael addition Thioether Highly selective for thiols at pH 6.5-7.5. The resulting bond can undergo a retro-Michael reaction, leading to potential instability.

| Iodoacetamide | Very high, similar to bromoacetamide | Thioether | Widely used for blocking free cysteines; forms a highly stable, irreversible bond. creative-proteomics.com |

While the reaction with thiols is the most common application, the bromoacetamide moiety can also react with other nucleophiles, although generally under different conditions or with lower efficiency. smolecule.com These include:

Amines: Primary and secondary amines can act as nucleophiles, attacking the bromoacetamide group to form an amide bond. smolecule.com However, this reaction is generally less favorable than the reaction with thiols and may require more forcing conditions. researchgate.net

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile, although its reactivity is generally lower than that of cysteine. mpg.de

Methionine: The thioether side chain of methionine is a potential, albeit weak, nucleophile for alkylation by bromoacetamides. mpg.de

The selectivity of the bromoacetamide group for different nucleophiles can be influenced by factors such as pH and the specific reaction environment. researchgate.netnih.gov

Reaction with Thiol-Containing Biomolecules (e.g., Cysteine Residues)

Amide Bond Formation via the Carboxylic Acid Group of Bromoacetamido-PEG3-Acid

The terminal carboxylic acid group of this compound provides a second reactive handle for conjugation, typically with primary amines to form a stable amide bond. bioglyco.combioglyco.com This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. chemistrysteps.commychemblog.com

Carbodiimides are widely used reagents for activating carboxylic acids for amide bond formation. thermofisher.comcreative-proteomics.com The most common carbodiimides are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) and N,N'-dicyclohexylcarbodiimide (DCC). thermofisher.comcreative-proteomics.com

The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comthermofisher.com This intermediate is then readily attacked by a primary amine to form the desired amide bond, releasing a urea (B33335) byproduct. chemistrysteps.comthermofisher.com EDC is water-soluble and is therefore commonly used in aqueous bioconjugation reactions, while DCC is soluble in organic solvents and is often used in organic synthesis. thermofisher.comresearchgate.netinterchim.fr To improve the efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added to the reaction mixture. researchgate.net These additives react with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine. researchgate.net

Table 2: Common Carbodiimide Coupling Agents

Reagent Solubility Primary Use Byproduct
EDC Water-soluble Aqueous bioconjugation thermofisher.comcreative-proteomics.com Water-soluble urea thermofisher.com

| DCC | Water-insoluble | Organic synthesis thermofisher.comcreative-proteomics.com | Water-insoluble dicyclohexylurea chemistrysteps.com |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another highly efficient coupling reagent for amide bond formation. mychemblog.comwikipedia.org It is particularly effective for coupling carboxylic acids with amines, including in peptide synthesis and the conjugation of complex molecules. researchgate.netacs.org

The reaction mechanism with HATU involves the formation of an active OAt-ester from the carboxylic acid. wikipedia.orgcommonorganicchemistry.com This is achieved by the reaction of the carboxylate with HATU, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgresearchgate.net The resulting active ester is highly reactive towards amines, leading to rapid and efficient amide bond formation. wikipedia.org HATU is known for its high coupling efficiency and fast reaction rates, often attributed to a neighboring group effect from the pyridine (B92270) nitrogen atom. wikipedia.org

Other activating agents can also be used, such as carbonyldiimidazole (CDI), which activates carboxylic acids for reaction with amines in non-aqueous conditions. thermofisher.com

The bifunctional nature of this compound allows for selective amidation strategies. For instance, in the synthesis of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs), selective and late-stage C-H amidation strategies are being developed. researchgate.netnih.gov These methods can introduce linker molecules with orthogonal functional handles, allowing for subsequent derivatization. researchgate.netresearchgate.net

By carefully choosing the coupling reagents and reaction conditions, it is possible to control the reactivity and achieve selective amide bond formation. For example, in the presence of multiple amine groups, factors like steric hindrance and the pKa of the amine can influence which one reacts preferentially. acs.orgqucosa.de This selectivity is crucial for the controlled assembly of well-defined bioconjugates.

HATU-Mediated Coupling and Other Activating Agents in this compound Conjugation

Orthogonal Bioconjugation Strategies Utilizing Both Reactive Ends of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of its structure. creative-biolabs.comcreative-biolabs.com This design allows for orthogonal bioconjugation, a strategy where each reactive group can be selectively coupled with its specific target functional group in a stepwise manner, without cross-reactivity. This enables the precise and controlled assembly of complex biomolecular conjugates. mpg.de The two reactive moieties are the bromoacetamide group and the carboxylic acid group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. creative-biolabs.com

The bromoacetamide group is highly reactive towards nucleophiles, particularly the sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides. precisepeg.com The reaction proceeds via a nucleophilic substitution (an SN2 mechanism), where the thiol group attacks the carbon atom bearing the bromine, displacing the bromide ion, which is an excellent leaving group. creative-biolabs.combiosyn.com This forms a stable thioether bond. This reaction is efficient and can be performed under mild physiological conditions.

The terminal carboxylic acid group, on the other hand, is reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. broadpharm.comthermofisher.com However, this reaction is not spontaneous and requires the carboxylic acid to be activated first. creative-biolabs.com Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). creative-biolabs.combroadpharm.com The activation step converts the carboxyl group into a more reactive intermediate (e.g., an NHS ester) that readily reacts with the primary amine to form a stable amide bond. thermofisher.com

The differential reactivity and conditions required for these two reactions form the basis of the orthogonal strategy. For instance, a biomolecule containing a cysteine residue can first be selectively conjugated to the bromoacetamide end of the linker. After purification, the resulting conjugate, now bearing a terminal carboxylic acid, can be reacted with a second molecule containing a primary amine in the presence of an activating agent. This stepwise approach is fundamental in creating well-defined antibody-drug conjugates (ADCs) or other complex bioconjugates where specific connections are critical for function. nih.govnih.gov

Reactive GroupTarget Functional GroupTypical Reaction pHActivators RequiredResulting Covalent Bond
BromoacetamideSulfhydryl (Thiol)7.2 - 8.5NoneThioether
Carboxylic AcidPrimary Amine7.2 - 8.0EDC, DCC, HATU, etc.Amide

Impact of Polyethylene Glycol Chain Length on Reaction Kinetics and Conjugation Efficiency

Solubility and Reaction Conditions: One of the primary functions of the PEG spacer is to enhance the aqueous solubility of the linker and any attached hydrophobic molecules, such as cytotoxic drugs in ADCs. creative-biolabs.combroadpharm.comrsc.org Preclinical studies have shown that conjugation reactions with highly hydrophobic payloads may not proceed efficiently in aqueous buffers without the inclusion of a PEG spacer. rsc.org Longer PEG chains generally impart greater hydrophilicity and solubility. For example, a reaction requiring a significant percentage of organic co-solvent with a non-PEGylated linker might be performed in a fully aqueous buffer system when a PEG8 or PEG24 spacer is used. rsc.org This improved solubility prevents aggregation of the linker-payload and the antibody during conjugation, leading to higher yields and more predictable outcomes.

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR): The length of the PEG chain can have a pronounced and sometimes non-linear effect on the efficiency of the conjugation reaction, often measured by the average drug-to-antibody ratio (DAR). Research has demonstrated that an optimal PEG length may exist for achieving the highest drug loading. In one study involving cysteine-mediated conjugation, intermediate PEG spacer lengths (PEG6, PEG8, PEG12) resulted in higher DAR values compared to both a short PEG4 and a long PEG24 spacer. rsc.org This suggests that while a certain degree of spacing and solubility is beneficial, an excessively long and flexible chain might sterically hinder the approach of the reactive group to the conjugation site or fold back on itself.

Impact on Biological Activity: The PEG chain length directly influences the spatial orientation and distance between the conjugated molecules, which can be critical for the biological activity of the final product. In the development of "chemibodies" (small molecule-antibody hybrids), a study systematically varied the PEG linker length from 2 to 8 units. d-nb.info A striking difference in inhibitory activity (IC50) was observed, with linkers containing 3-4 PEG units showing significantly less potency than those with 5-8 units. The optimal activity was achieved with a PEG6 linker, which resulted in a 212-fold increase in potency compared to its unconjugated counterpart. d-nb.info This highlights that the PEG chain is a critical design element that modulates the final efficacy of the bioconjugate. Furthermore, longer PEG chains in cross-linked networks have been shown to create a more flexible network, which can influence the accessibility and interaction with target molecules. nih.gov

PEG Chain Length (n units)Observed EffectResearch Context
4Lower drug-to-antibody ratio (DAR) compared to intermediate lengths. rsc.orgADC Cysteine Conjugation
6Optimal inhibitory activity (IC50) in a chemibody construct. d-nb.infoDPP-IV Inhibitor-Antibody Hybrid
8High drug-to-antibody ratio (DAR); improved solubility allowing for conjugation in aqueous buffer. rsc.orgADC Cysteine Conjugation
12High drug-to-antibody ratio (DAR). rsc.orgADC Cysteine Conjugation
24Lower drug-to-antibody ratio (DAR) compared to intermediate lengths, but enabled conjugation without organic co-solvent. rsc.orgADC Cysteine Conjugation

Applications of Bromoacetamido Peg3 Acid in Advanced Molecular Constructs

Development of Protein and Peptide Conjugates via Bromoacetamido-PEG3-Acid

The unique chemical properties of this compound facilitate the precise and stable linkage of proteins and peptides to other molecules. precisepeg.com This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic proteins. nih.govnih.gov The bromoacetamide group serves as a highly reactive handle for covalent attachment to proteins, while the terminal carboxylic acid allows for further modification or linkage to payloads, surfaces, or other biomolecules. broadpharm.comaxispharm.com

Site-specific PEGylation is a critical technique for producing homogenous protein conjugates that retain their biological activity and have improved therapeutic profiles. nih.gov this compound is particularly well-suited for this purpose through the specific alkylation of cysteine residues.

One of the most common methods for achieving site-specific modification is to genetically engineer a single, reactive cysteine residue at a specific, non-essential site on a protein's surface. nih.gov Since free cysteines are rare in many proteins, with most being involved in disulfide bonds, an engineered thiol group provides a unique target for conjugation. nih.gov The bromoacetamide group on the linker reacts specifically with this free sulfhydryl group (-SH) to form a stable thioether bond. precisepeg.com This approach offers several advantages:

Homogeneity: It results in a well-defined product with a specific drug-to-antibody ratio (DAR), avoiding the heterogeneous mixtures that can arise from targeting more abundant residues like lysines. rsc.orgsygnaturediscovery.com

Preservation of Function: By selecting a non-essential site for conjugation, the risk of interfering with the protein's active site or binding domains is minimized. nih.govnih.gov

Improved Stability: The resulting thioether linkage is highly stable, which is crucial for therapeutic applications. rsc.org Marketed therapeutics like Cimzia® (Certolizumab Pegol) utilize an engineered thiol for site-selective PEGylation, demonstrating the viability of this strategy.

Conjugation StrategyTarget ResidueResulting BondKey AdvantageSource(s)
Thiol-Alkylation Cysteine (-SH)ThioetherSite-specific, homogenous product, stable linkage. precisepeg.comrsc.orgnih.gov
Amine Acylation Lysine (B10760008) (-NH2)AmideTargets naturally abundant residues. thermofisher.com

The bifunctional nature of this compound allows for the creation of sophisticated, multi-component molecular constructs. After the bromoacetamide end is conjugated to a protein or peptide, the terminal carboxylic acid remains available for further reactions. broadpharm.com Using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), this acid group can be coupled to a primary amine on a second molecule of interest, such as a small molecule drug, an imaging agent, or another protein. broadpharm.comthermofisher.com

Site-Specific PEGylation Methodologies

Role of this compound in Antibody-Drug Conjugate (ADC) Design

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. spirochem.comfujifilm.com The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and therapeutic index. sygnaturediscovery.comfujifilm.com this compound serves as a component within these linker systems, prized for its ability to form stable and defined connections. broadpharm.comrsc.org

In ADC construction, this compound functions as a non-cleavable linker component. The integration strategy typically involves a two-step process:

Antibody Conjugation: The bromoacetamide group is used to attach the linker to the monoclonal antibody. rsc.org This is most effectively achieved through site-specific conjugation to engineered cysteine residues on the antibody scaffold, ensuring a homogenous ADC product with a controlled drug-to-antibody ratio (DAR). sygnaturediscovery.comnih.gov This reaction forms a robust thioether bond. rsc.org

Payload Attachment: The terminal carboxylic acid of the linker is activated and then reacted with an amine or hydroxyl group on the cytotoxic payload. broadpharm.comcreative-biolabs.com This forms a stable amide or ester bond, securely tethering the drug to the antibody via the linker.

This strategy allows for the precise assembly of the three ADC components—antibody, linker, and payload—into a single, functional therapeutic agent. fujifilm.com

The chemical nature of the linker has a profound impact on the stability and performance of an ADC. sygnaturediscovery.com The use of a bromoacetamide moiety for conjugation offers a significant advantage in terms of stability compared to other chemistries, such as those based on maleimides. rsc.org The thioether bond formed between a bromoacetamide group and a cysteine thiol is highly stable in circulation, preventing the premature release of the cytotoxic payload in the bloodstream. rsc.orgfujifilm.com This enhanced stability minimizes off-target toxicity and ensures that the payload remains attached until the ADC reaches its target cell.

Linker Integration Strategies in ADC Scaffolds

Application of this compound in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. medchemexpress.com A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.comxcessbio.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is widely used as a PEG-based linker for the synthesis of PROTACs. medchemexpress.commedchemexpress.com Its heterobifunctional nature is ideal for this application. The two reactive ends—the bromoacetamide and the carboxylic acid—allow for the sequential and directed coupling of the target-binding ligand and the E3 ligase-binding ligand. sigmaaldrich.com The PEG3 spacer provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex, which is essential for inducing protein degradation. broadpharm.commedchemexpress.com

Design Principles for this compound as PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own ubiquitin-proteasome system. medchemexpress.commedchemexpress.comnih.gov The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component, and its design significantly impacts the efficacy of the PROTAC. precisepeg.combiorxiv.org

This compound serves as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.com The design principles that make it suitable for this role include:

Defined Length and Flexibility : The PEG3 spacer provides a specific, well-defined length that physically bridges the target protein and the E3 ligase. This spatial separation is crucial for the successful formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govarvinas.com Optimizing linker length is a critical step in PROTAC development. precisepeg.com

Hydrophilicity : The polyethylene (B3416737) glycol chain is hydrophilic, which increases the aqueous solubility of the resulting PROTAC molecule. broadpharm.combroadpharm.com This is a vital property, as poor solubility can hinder the biological activity and therapeutic potential of a compound.

Bifunctional Reactivity : The molecule possesses two distinct reactive ends. The terminal carboxylic acid can readily react with primary amine groups on a ligand, typically in the presence of activating agents like EDC or HATU, to form a stable amide bond. broadpharm.commedkoo.com The bromoacetamide group is a reactive moiety that can form a covalent bond, for example, through nucleophilic substitution with thiol groups. axispharm.com This dual reactivity allows for the sequential and controlled conjugation of the two different ligands required for a PROTAC. sigmaaldrich.comsigmaaldrich.com

This compound's Role in E3 Ligase and Target Protein Engagement

The primary role of any PROTAC linker is to facilitate the induced proximity between the protein of interest (POI) and an E3 ligase. nih.govnih.gov this compound, when incorporated into a PROTAC, does not merely act as a passive connector but plays an active role in the formation and stability of the ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. biorxiv.orgmdpi.com

Contributions of this compound to Advanced Drug Delivery Systems and Nanoparticle Formulations

This compound is a valuable tool in the development of sophisticated drug delivery platforms, including functionalized nanoparticles. broadpharm.comaxispharm.com Its properties are leveraged to enhance biocompatibility, enable targeted delivery, and engineer controlled release mechanisms.

Functionalization of Nanoparticle Surfaces with this compound

The surface modification of nanoparticles is essential for their application in medicine, as it governs their interaction with the biological environment. nih.gov this compound is used to functionalize nanoparticle surfaces to achieve specific therapeutic goals. medkoo.com

The process involves covalently attaching the linker to the nanoparticle. The terminal carboxylic acid group of this compound can be activated to react with amine groups present on the surface of various nanoparticles, forming stable amide bonds. broadpharm.comcd-bioparticles.net This creates a surface decorated with PEG chains, a process known as PEGylation. This PEG layer provides a hydrophilic shield that increases the nanoparticle's solubility and can reduce non-specific protein adsorption, which in turn can help evade the host's immune system and prolong circulation time in the body. broadpharm.comnih.gov The outward-facing bromoacetamide group remains available for the subsequent conjugation of targeting ligands, such as antibodies or peptides, to direct the nanoparticle to specific cells or tissues. axispharm.com

Engineering Controlled Release Mechanisms via this compound Linkers

Controlled release drug delivery systems are designed to release a therapeutic agent at a predetermined rate or in response to a specific stimulus. madar-ju.com Linkers like this compound can be integral components of these systems. axispharm.com

While the amide bond formed from its carboxylic acid is highly stable, the bond formed by the reaction of the bromoacetamide group can be designed to be cleavable. axispharm.com For instance, bromoacetamides react with thiols, and the resulting thioether linkage, while generally stable, can be part of a larger structure that is sensitive to the reducing environment found inside cells. axispharm.comaxispharm.com This allows for the drug payload to be stably attached to its carrier during circulation but released specifically upon internalization into the target cell. Furthermore, the entire nanoparticle formulation can be designed for controlled release, such as using polymers that degrade in the acidic environment of a tumor or in response to specific enzymes, releasing the drug-linker conjugate. madar-ju.comgoogle.com

Utilization in Material Science and Surface Chemistry

The applications of this compound extend beyond drug delivery into the broader fields of material science and surface chemistry, particularly for the creation of advanced biomedical interfaces. broadpharm.combroadpharm.com

Functionalization of Surfaces for Biomedical Interfaces with this compound

Creating biocompatible surfaces is a major goal in the development of medical devices, implants, and biosensors. Unmodified surfaces can trigger foreign body responses and non-specific binding of proteins, leading to device failure or inaccurate sensor readings.

This compound is used to modify these surfaces to improve their performance. The hydrophilic PEG spacer, when attached to a surface, creates a hydrated layer that resists protein fouling. broadpharm.combroadpharm.com The terminal carboxylic acid or bromoacetamide group provides a reactive handle for the subsequent immobilization of specific biomolecules. medkoo.comaxispharm.com For example, antibodies can be attached to a biosensor surface to capture a specific analyte, or antimicrobial peptides can be linked to the surface of a medical implant to prevent infections. This ability to control both the biocompatibility and the specific functionality of a surface makes this compound a versatile tool in surface chemistry.

Data Tables

Table 1: Properties of this compound

Property Value Source(s)
Chemical Formula C11H20BrNO6 broadpharm.com
Molecular Weight 342.19 g/mol medkoo.com
CAS Number 1807534-79-7 broadpharm.commedkoo.com
Purity >98% broadpharm.commedkoo.com
Appearance Solid xcessbio.com

| Reactive Groups | Carboxylic Acid, Bromoacetamide | broadpharm.commedkoo.com |

Table 2: Properties of Bromoacetamido-PEG3-azide (A related compound for comparison)

Property Value Source(s)
Chemical Formula C10H19BrN4O4 broadpharm.comiris-biotech.de
Molecular Weight 339.19 g/mol iris-biotech.demedkoo.com
CAS Number 940005-81-2 broadpharm.comiris-biotech.demedkoo.com
Purity ≥95% axispharm.com

| Reactive Groups | Azide (B81097), Bromoacetamide | broadpharm.comaxispharm.commedkoo.com |

Creation of Functionalized Polymer Scaffolds using this compound

The development of functionalized polymer scaffolds is a cornerstone of advances in tissue engineering, regenerative medicine, and bioseparations. The ability to modify the surface of a porous, three-dimensional polymer structure with specific bioactive molecules dictates its utility. This compound has emerged as a valuable tool in this field, acting as a heterobifunctional crosslinker to covalently attach desired ligands to a polymer backbone. sigmaaldrich.comsigmaaldrich.com

The utility of this compound stems from its unique molecular architecture, which consists of three key components: a bromoacetamide group, a terminal carboxylic acid, and a flexible triethylene glycol (PEG3) spacer. sigmaaldrich.combroadpharm.com This structure allows for a controlled, two-step conjugation strategy, providing a bridge between the polymer scaffold and the functional molecule.

Bromoacetamide Group : This functional group is highly reactive towards nucleophiles, particularly the thiol groups found in the side chains of cysteine residues within peptides and proteins. The bromine atom serves as an excellent leaving group, facilitating a specific and stable thioether bond formation. broadpharm.comaxispharm.com

Carboxylic Acid Group : The terminal carboxyl group can be readily coupled to primary amine groups present on the surface of a polymer scaffold. This reaction typically requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU to form a stable amide bond. broadpharm.com

PEG3 Spacer : The polyethylene glycol chain enhances the solubility of the linker in aqueous environments, which is crucial for biological applications. broadpharm.comcreative-biolabs.com It also provides a flexible, hydrophilic spacer that physically separates the conjugated biomolecule from the polymer surface, reducing the risk of non-specific binding and ensuring the biomolecule's conformational freedom and activity. axispharm.comcreative-biolabs.com

The process of functionalizing a polymer scaffold using this linker generally involves two main stages. First, the this compound is immobilized onto an amine-functionalized polymer surface via its carboxylic acid group. Second, a thiol-containing biomolecule of interest is introduced and covalently bonded to the scaffold via the bromoacetamide group. This method has been conceptually applied to various polymer bases, including both synthetic polymers like polyvinylidene fluoride (B91410) (PVDF) and biopolymers such as chitosan. case.edu

Detailed Research Findings

Research in the broader field of surface modification highlights the effectiveness of using well-defined chemical linkers to create functional materials. For instance, studies have demonstrated the successful functionalization of porous polymer scaffolds by first grafting polymer brushes onto the surface and then using click chemistry to attach specific peptide ligands. case.edu In one such study, poly(glycidyl methacrylate) brushes were grafted onto a PVDF scaffold, followed by conversion to azide-functionalized brushes. case.edu Subsequently, rare-earth element-binding peptides were conjugated to the surface, and the resulting scaffold showed a clear ability to bind the target element, cerium. case.edu

This compound offers a robust and versatile alternative for achieving similar outcomes. Its dual reactivity allows for the systematic modification of various polymer scaffolds. For example, a biodegradable scaffold made from poly(lactic-co-glycolic acid) (PLGA) could first be surface-aminated and then reacted with this compound. nih.gov The resulting scaffold, now presenting reactive bromoacetamide groups, could then be used to immobilize growth factors or cell-adhesion peptides (e.g., RGD peptide containing a cysteine residue) to promote tissue integration. The inherent properties of the PEG linker help to maintain the bioactivity of the attached molecule. creative-biolabs.com This modular approach enables the precise engineering of a scaffold's surface chemistry to elicit specific biological responses. rsc.org

The table below outlines the key characteristics of the this compound linker for such applications.

Table 1: Properties of this compound Linker

Property Value/Description Reactivity
Molecular Formula C11H20BrNO6 -
Molecular Weight 342.19 g/mol -
Bromoacetamide Group -CH2-Br Reacts with thiol groups (e.g., from cysteine) to form a stable thioether bond.
PEG3 Spacer -(OCH2CH2)3- Provides hydrophilicity and a flexible spacer arm to enhance biomolecule activity.

| Carboxylic Acid Group | -COOH | Reacts with primary amine groups (-NH2) in the presence of activators (EDC, HATU) to form a stable amide bond. |

Data sourced from BroadPharm and AxisPharm. broadpharm.comaxispharm.com

The following table illustrates a generalized workflow for the creation of a functionalized polymer scaffold using this linker.

Table 2: General Strategy for Polymer Scaffold Functionalization

Step Polymer Scaffold Example Reagent Target Functional Group Resulting Surface Potential Application
1. Surface Preparation Chitosan N/A (Amine groups are inherent) Inherent primary amines (-NH2) Amine-rich surface Biomaterial base
2. Linker Immobilization Chitosan This compound + EDC Surface primary amines (-NH2) Bromoacetamide-functionalized scaffold Intermediate for conjugation

| 3. Biomolecule Conjugation | Functionalized Chitosan | Thiol-containing peptide (e.g., Cys-RGD) | Surface bromoacetamide groups | RGD-displaying scaffold | Promoting cell adhesion |

Analytical Characterization Methodologies for Bromoacetamido Peg3 Acid and Its Conjugates

Spectroscopic Techniques for Structural Elucidation of Bromoacetamido-PEG3-Acid Conjugates

Spectroscopic methods are fundamental in confirming the covalent structure of this compound conjugates, providing detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and dynamic analysis of PEGylated molecules. eurolab.tr It provides comprehensive insights into molecular structure, stereochemistry, and dynamic behavior. eurolab.tr For this compound and its conjugates, NMR is crucial for confirming the identity and structure of the linker itself and for assessing the structural integrity of the protein or peptide after conjugation. nih.gov

One of the primary applications of NMR in this context is the confirmation of the PEGylation site. By comparing the NMR spectra of the native and PEGylated protein, specific chemical shift perturbations can be identified, pinpointing the amino acid residue to which the this compound linker has attached. rsc.org Techniques such as 1H NMR can be used to identify the characteristic signals of the PEG backbone, typically appearing as a multiplet in the range of 3.65–3.58 ppm, the bromoacetyl group (BrCH2CO) around 3.40 ppm, and the terminal carboxylic acid protons. Two-dimensional (2D) and three-dimensional (3D) NMR methods can further enhance structural elucidation. eurolab.tr

Solid-state NMR has also emerged as a valuable tool, particularly for analyzing PEGylated proteins that are resistant to other structural characterization methods, yielding highly resolved spectra that allow for the assessment of protein structural integrity post-PEGylation. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Bromoacetamido-PEG Linker Moieties

Functional GroupRepresentative Chemical Shift (δ, ppm)Multiplicity
PEG Backbone (-CH₂CH₂O-)3.53 - 3.65multiplet
Bromoacetyl (-COCH₂Br)~4.12singlet
Methylene adjacent to Amide (-NHCH₂-)~3.53singlet
Methylene adjacent to Bromoacetyl (-COCH₂-)~4.12singlet

Note: Exact chemical shifts can vary depending on the solvent and the specific molecular context.

Mass Spectrometry (MS) Applications (e.g., LC-MS, MALDI-TOF) for this compound and Derivatives

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the identity of this compound and its conjugates. caymanchem.com The choice between different MS techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, depends on the specific analytical need.

LC-MS is particularly powerful for analyzing complex mixtures, providing separation of the components before mass analysis. enovatia.com This is crucial for identifying and quantifying the desired conjugate, unreacted starting materials, and any side products. enovatia.comnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide the elemental composition of the linker and its conjugates. enovatia.com A challenge in the ESI-MS analysis of PEGylated proteins is the complexity of the spectra due to the polydispersity of the PEG and overlapping protein charge states. nih.gov However, techniques like in-source fragmentation can help to simplify the spectra and elucidate PEGylation sites. researchgate.netacs.org

MALDI-TOF MS is well-suited for determining the average molecular weight and the degree of PEGylation (the number of PEG chains attached to a protein). walshmedicalmedia.comnih.gov It is often used to confirm the successful conjugation by observing a clear mass shift between the native molecule and the PEGylated product. nih.govscielo.br MALDI-TOF can also provide information on the heterogeneity of the PEGylation reaction. walshmedicalmedia.com

Table 2: Comparison of MS Techniques for this compound Conjugate Analysis

FeatureLC-MSMALDI-TOF MS
Principle Separation by liquid chromatography followed by ionization and mass analysis.Co-crystallization of the analyte with a matrix, followed by laser desorption/ionization and time-of-flight mass analysis.
Primary Application Separation and identification of components in a mixture, structural elucidation, and quantification. enovatia.comnih.govDetermination of average molecular weight, degree of PEGylation, and heterogeneity. walshmedicalmedia.comnih.gov
Strengths Provides separation prior to analysis, suitable for complex mixtures, can be coupled with fragmentation for structural information. enovatia.comnih.govHigh sensitivity, tolerant to some impurities, provides a clear picture of the molecular weight distribution. walshmedicalmedia.comscielo.br
Limitations Spectra can be complex for polydisperse PEGylated proteins due to overlapping charge states. nih.govMay not be suitable for complex mixtures without prior separation, can have lower resolution for high mass molecules compared to some ESI techniques.

Chromatographic Separation and Purity Assessment of this compound and its Reaction Products

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its reaction products. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated molecules. nih.gov It is used to separate and quantify the free PEG linker, the unreacted biomolecule, and the final PEGylated conjugate. nih.govfrontiersin.org

Reversed-Phase HPLC (RP-HPLC) is a common mode used for this purpose. The separation is based on the hydrophobicity of the molecules. nih.gov PEGylation generally alters the hydrophobicity of a protein or peptide, allowing for its separation from the un-PEGylated form. waters.com The dispersity of the PEG chain can lead to peak broadening in RP-HPLC. nih.govresearchgate.net The retention time of a PEGylated peptide can increase with the length of the attached PEG chain. nih.gov To detect PEG molecules that lack a UV chromophore, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often used in conjunction with HPLC. caymanchem.comnih.govthermofisher.com

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. acs.org This technique is effective for separating the much larger PEGylated conjugate from the smaller, unreacted linker and biomolecule. waters.com

Table 3: Common HPLC Modes for this compound Conjugate Analysis

HPLC ModeSeparation PrinciplePrimary Use
Reversed-Phase (RP-HPLC) HydrophobicitySeparation of PEGylated and non-PEGylated species, purity assessment. nih.govthermofisher.com
Size-Exclusion (SEC-HPLC) Hydrodynamic Radius (Size)Analysis of aggregation, separation of conjugate from free linker. waters.comacs.org
Ion-Exchange (IEX-HPLC) ChargeSeparation based on differences in charge between the native and conjugated molecule. waters.com

Ultra-Performance Liquid Chromatography (UPLC) for Advanced Separations

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase (sub-2-µm) to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. waters.comwaters.com This enhanced separation power is particularly beneficial for resolving complex mixtures of PEGylated products, including different positional isomers or species with varying degrees of PEGylation. waters.com Both size-exclusion UPLC (SE-UPLC) and reversed-phase UPLC (RP-UPLC) methods have been successfully applied to the analysis of PEGylated proteins, offering rapid and high-resolution separations. waters.com

Advanced Characterization of this compound Conjugation Products

Beyond basic structural and purity analysis, a deeper understanding of the biophysical properties of this compound conjugates is often required. A large-scale study on protein PEGylation highlighted that while predictions of molecular size are generally accurate, the effect on thermal stability is not universal and requires empirical determination. acs.orgnih.govresearchgate.net

Several advanced techniques can be employed:

Circular Dichroism (CD) Spectroscopy: Used to assess the secondary and tertiary structure of the protein component of the conjugate, ensuring that the conjugation process has not led to significant conformational changes or unfolding. acs.orgnih.gov

Differential Scanning Calorimetry (DSC): Measures the thermal stability of the conjugate by determining its melting temperature (Tm). acs.orgnih.gov This provides insights into how PEGylation affects the protein's stability.

Dynamic Light Scattering (DLS): Determines the hydrodynamic radius and size distribution of the conjugate in solution, providing information on its aggregation state. acs.orgnih.gov

Functional Assays: Ultimately, the biological activity of the conjugate must be assessed. These assays are specific to the function of the biomolecule and are crucial to confirm that the conjugation with this compound has not compromised its intended therapeutic or diagnostic effect. google.commedrxiv.org

Confirmation of Linker Integration and Stoichiometry

A primary step following a conjugation reaction is to verify that the this compound linker has been successfully integrated into the target molecule and to quantify the extent of this integration. This is often referred to as determining the degree of conjugation or stoichiometry. Several powerful analytical methods are employed for this purpose.

Mass Spectrometry (MS) stands as a cornerstone technique for confirming linker integration. By measuring the mass of the conjugate, a clear increase corresponding to the molecular weight of the attached linker(s) can be observed. enovatia.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the rapid analysis of intact proteins and their conjugates, providing a mass spectrum that can clearly distinguish between unconjugated and conjugated species. researchgate.netcreative-proteomics.com For instance, the successful attachment of a single this compound linker (Molecular Weight: 328.16 g/mol ) would result in a mass shift of +328.16 Da. xcessbio.com Furthermore, MS can reveal the distribution of different species, showing peaks corresponding to the unconjugated molecule, as well as molecules conjugated with one, two, or more linkers, thereby providing the stoichiometry of the reaction. researchgate.netgimitec.comingenieria-analitica.com

High-Performance Liquid Chromatography (HPLC) is another indispensable tool. nih.govfrontiersin.org Different HPLC modes can separate the conjugate from the unreacted starting materials, providing initial confirmation of a successful reaction and allowing for quantification. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. The attachment of the hydrophilic PEG3 linker alters the molecule's retention time compared to the unconjugated starting material. nih.gov

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. nih.govcellmosaic.com An increase in molecular size upon conjugation leads to an earlier elution time for the conjugate compared to the smaller, unconjugated molecule. lcms.czsepax-tech.com.cn

Peptide Mapping is a more detailed approach used primarily for protein conjugates. It involves the enzymatic digestion of the protein conjugate followed by LC-MS/MS analysis. This technique can pinpoint the exact amino acid residue(s) where the this compound linker has attached. acs.orgnih.gov Identifying the modified peptide fragments provides definitive proof of linker integration at a specific site. enovatia.comnih.gov The development of cleavable PEG linkers has further simplified this analysis, as the linker can be removed during sample preparation, leaving a small chemical tag on the conjugated amino acid that is easily identifiable by mass spectrometry. nih.govacs.org

The following table summarizes the primary methods used for confirming linker integration and determining stoichiometry.

Table 1: Methodologies for Confirmation of Linker Integration and Stoichiometry

Methodology Principle Information Provided Key Advantages
Mass Spectrometry (MALDI-TOF, LC-MS) Measures the mass-to-charge ratio of ionized molecules. Confirms mass increase corresponding to the linker; determines the number of linkers per molecule (stoichiometry); identifies distribution of conjugated species. researchgate.netnih.gov High accuracy and sensitivity; provides direct evidence of conjugation and stoichiometry. creative-proteomics.com
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on hydrodynamic size. cellmosaic.com Separates larger conjugates from smaller, unconjugated molecules; detects aggregation. lcms.cz Robust and non-denaturing; useful for quantifying reaction completion and purity. sepax-tech.com.cn
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. researchgate.net Resolves species with different numbers of attached PEG linkers due to changes in polarity. nih.gov High resolution for different conjugated forms.
Peptide Mapping (LC-MS/MS) Analysis of enzymatically digested protein fragments. Identifies specific attachment sites of the linker on a protein sequence. acs.orgnih.gov Provides definitive, site-specific confirmation of conjugation. nih.gov

Assessment of Conjugate Homogeneity

The PEGylation process, especially when targeting molecules with multiple potential reaction sites, can lead to a heterogeneous mixture of products. ingenieria-analitica.comsepax-tech.com.cn This heterogeneity can manifest as variations in the number of attached PEG linkers per molecule (stoichiometric heterogeneity) and in the specific sites of attachment (positional isomers). nih.gov Assessing the homogeneity of the this compound conjugate is a critical quality attribute, as it can influence the biological activity and stability of the final product. nih.govrsc.org

Chromatographic techniques are paramount for evaluating the homogeneity of the conjugate population.

Size-Exclusion Chromatography (SEC): As mentioned previously, SEC is effective at separating species based on size. It is particularly useful for identifying and quantifying the presence of high-molecular-weight aggregates, which are a common form of product heterogeneity, as well as separating mono-, di-, and multi-conjugated species from the unconjugated molecule. nih.govsepax-tech.com.cn

The combination of these orthogonal chromatographic techniques provides a comprehensive picture of the conjugate's homogeneity. frontiersin.org What may appear as a single peak in one method (e.g., SEC) could be resolved into multiple peaks by another, more sensitive method (e.g., IEX), revealing underlying heterogeneity. nih.gov

The following table compares the different chromatographic methods used for assessing conjugate homogeneity.

Table 2: Chromatographic Methodologies for Assessment of Conjugate Homogeneity

Methodology Separation Principle Application in Homogeneity Assessment
Ion-Exchange Chromatography (IEX) Surface Charge Resolves charge variants, including positional isomers and species with different drug-to-antibody ratios (DAR). waters.comthermofisher.com
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity Separates species based on the number of attached hydrophilic PEG linkers. cellmosaic.comresearchgate.net
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size) Quantifies product vs. unreacted starting material and detects the presence of aggregates. nih.govsepax-tech.com.cn
Hydrophilic Interaction Liquid Chromatography (HILIC) Polarity / Hydrophilicity Can be used to separate PEGylated species and analyze free PEG reagents. sielc.com

Mechanistic Insights into Bromoacetamido Peg3 Acid Functionality

Molecular Mechanisms of Bromoacetamide Reactivity in Bromoacetamido-PEG3-Acid

The bromoacetamide moiety is an α-haloacetamide, a class of reagents well-regarded for their ability to alkylate nucleophiles. nih.gov This reactivity is central to the utility of this compound in bioconjugation.

Electrophilic Nature and Interaction with Biological Nucleophiles

The reactivity of the bromoacetamide group stems from the electrophilic character of the carbon atom bonded to the bromine. The bromine atom is an excellent leaving group, and the adjacent carbonyl group withdraws electron density, further enhancing the electrophilicity of the α-carbon. This makes it susceptible to nucleophilic attack, primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. creative-biolabs.comchegg.com

In a biological context, the most significant nucleophiles are the side chains of specific amino acids. The thiol group (-SH) of cysteine is the most potent and common target for bromoacetamide. creative-proteomics.com The sulfur atom in a deprotonated thiol (thiolate) is a strong nucleophile that readily attacks the electrophilic carbon of the bromoacetamide, displacing the bromide ion and forming a stable thioether bond. chegg.comcreative-proteomics.com Other nucleophilic residues like the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008) can also react, but the reaction with cysteine's thiol group is significantly more rapid and efficient under specific conditions. creative-proteomics.comresearchgate.net

Factors Influencing Reaction Selectivity and Efficiency of this compound

The efficiency and selectivity of the conjugation reaction involving this compound are governed by several key factors:

pH: The pH of the reaction medium is a critical determinant of selectivity. creative-proteomics.com The reaction with thiols is significantly faster at pH values slightly above the pKa of the cysteine thiol group (pKa ~8.5), where a greater fraction of the highly nucleophilic thiolate anion exists. researchgate.netnih.gov Bromoacetamide reactions are often performed at pH values between 8.0 and 9.0. creative-biolabs.comnih.gov At lower pH (e.g., 6.5-7.5), the reaction rate is slower, which can be used to achieve kinetic discrimination from other reactive groups like maleimides. researchgate.netnih.gov Conversely, at pH values above 9, the risk of side reactions with other nucleophiles, such as lysine residues, increases. rsc.org

Temperature: Reaction kinetics are temperature-dependent, with slightly elevated temperatures (e.g., room temperature to 37°C) generally increasing the reaction rate. creative-proteomics.com

Concentration of Reagents: The concentration of the alkylating agent influences the extent of modification. creative-proteomics.com While higher concentrations can drive the reaction to completion, they also increase the likelihood of non-specific modifications.

Steric Hindrance: The accessibility of the target nucleophile on a biomolecule plays a significant role. tandfonline.com Cysteine residues buried within a protein's structure may be unreactive, whereas those on the surface are readily modified. tandfonline.com This inherent structural factor can be exploited for site-specific labeling.

FactorEffect on Bromoacetamide ReactionOptimal Range/ConditionReference
pHAffects nucleophilicity of target (e.g., thiol vs. thiolate). Higher pH increases rate but can decrease selectivity.~pH 8.0-9.0 for efficient thiol alkylation. creative-biolabs.comcreative-proteomics.comnih.gov
TemperatureIncreases reaction kinetics.Room Temperature to 37°C. creative-proteomics.com
Steric AccessibilitySolvent-exposed nucleophiles react more readily than buried ones.Dependent on target protein structure. tandfonline.com

Role of the PEG Spacer in this compound Conjugate Behavior

The polyethylene (B3416737) glycol (PEG) spacer is not merely a passive linker; it actively influences the physicochemical and biological properties of the conjugate. chempep.comwikipedia.org Even a short PEG chain like the triethylene glycol unit in this compound imparts significant effects. rsc.org

Influence on Hydrodynamic Volume and Molecular Conformation of Conjugates

PEGylation, the process of attaching PEG chains, is well-known to increase the hydrodynamic volume (the effective size in solution) of the molecule to which it is attached. wikipedia.orgbiopharminternational.comresearchgate.net This occurs because the PEG chain is highly hydrated, creating a large hydration shell around the conjugate. researchgate.netplos.org This increase in size can have several consequences:

For protein conjugates, the increased hydrodynamic radius reduces the rate of renal clearance, which can extend the molecule's circulation time in vivo. wikipedia.org

While major changes to a protein's secondary structure are generally not observed, the PEG spacer can influence the local conformation of the molecule to which it is attached. biopharminternational.complos.orgacs.orgacs.org The flexible nature of the PEG chain allows it to adopt various conformations, which can affect the presentation of the conjugated biomolecule. chempep.complos.org

PropertyEffect of PEG3 SpacerConsequenceReference
SolubilityIncreases hydrophilicity and solubility in aqueous media.Improved handling and reduced aggregation of hydrophobic molecules. rsc.orgaxispharm.combroadpharm.com
Hydrodynamic VolumeIncreases the effective size of the conjugate in solution.Can reduce renal clearance and alter molecular shape. wikipedia.orgbiopharminternational.comresearchgate.net
ConformationGenerally does not alter protein secondary structure but can affect local conformation.Can influence accessibility of binding sites. plos.orgacs.orgacs.org

Impact on Molecular Recognition and Interaction Dynamics of PEGylated Constructs

The PEG spacer can modulate how a conjugate interacts with other molecules, such as receptors or antibodies. This is often described as a "stealth" or "shielding" effect, where the hydrated PEG chain masks the surface of the attached molecule. chempep.comresearchgate.netplos.org

Masking Effect: The PEG chain can physically block or hinder access to binding sites on a protein's surface, potentially reducing binding affinity if the attachment site is near a receptor recognition domain. plos.orgnih.gov

Flexibility and Accessibility: Conversely, the flexible nature of the PEG spacer can provide the conjugated molecule with the necessary conformational freedom to optimally orient itself for binding, which can be advantageous. researchgate.net The length of the spacer is crucial; a short spacer like PEG3 may be used to provide sufficient distance from a carrier molecule without overly masking the active site. nih.gov

Interplay between this compound Linker Structure and Conjugate Stability

The stability of the final conjugate formed using this compound is a critical aspect of its functionality. This stability is primarily determined by the covalent bonds formed and those inherent to the linker itself.

The key bond formed during the conjugation reaction is the thioether linkage between the bromoacetamide group and a cysteine thiol. creative-proteomics.com This thioether bond is known to be highly stable and essentially irreversible under a wide range of physiological conditions, including exposure to acids, bases, and other nucleophiles. creative-biolabs.comnih.gov This stability is a significant advantage over other common conjugation chemistries, such as maleimide-based methods, where the resulting thioether-succinimide adduct can undergo a retro-Michael reaction, leading to cleavage of the conjugate. csic.es

The linker itself contains stable amide bonds and ether linkages within the PEG chain. These bonds are generally robust and not susceptible to cleavage under typical biological conditions. acs.org Therefore, conjugates formed with this compound are characterized by high chemical stability, ensuring the integrity of the linked molecules for their intended application. creative-biolabs.comrsc.org

Evaluation of Linker Stability in Relevant Biological Milieus

A crucial attribute of any linker used in bioconjugation, particularly for in-vivo applications, is its stability in the systemic circulation. researchgate.net Premature cleavage of the linker can lead to the off-target release of conjugated payloads, diminishing efficacy and increasing systemic toxicity. researchgate.netcam.ac.uk The this compound linker features two key points of attachment: a stable amide bond formed from its carboxylic acid group and a thioether bond formed via the reaction of its bromoacetamide group with a thiol (e.g., from a cysteine residue on an antibody). creative-biolabs.combroadpharm.comnih.gov

The stability of linkers is often evaluated by incubating the conjugate in plasma or in buffer solutions that mimic physiological (pH 7.4) or endosomal/lysosomal (pH 4.8-6.0) conditions and monitoring for degradation or drug release over time. nih.govbroadpharm.com Research comparing different linkage chemistries has demonstrated that amide and thioether bonds provide significantly enhanced plasma stability compared to earlier-generation linkers. researchgate.net For instance, linkers based on amide bonds have shown half-lives in circulation of approximately 7 days, a significant improvement over technologies that break down within 1-2 days. researchgate.net

The following table summarizes the relative stability of various linker types in biological systems, providing context for the robustness of the linkages formed by this compound.

Linkage TypeGeneral Stability in PlasmaCommon Cleavage SusceptibilityNotes
Thioether (from Bromoacetamide)HighGenerally considered non-cleavableOffers greater stability than maleimide-thiol adducts. researchgate.net
AmideHighGenerally stable; can be cleaved by specific proteases if part of a peptide sequence.Amide bond technologies show long circulation half-lives (e.g., ~7 days). researchgate.net
HydrazoneModerateAcid-labile; cleaves at lower pH (e.g., pH 5.0-6.0).Can exhibit some instability in plasma, leading to premature release. biochempeg.comnih.gov
DisulfideModerateRedox-sensitive; cleaved by reducing agents like glutathione (B108866).Stable in circulation but cleaved in the higher glutathione concentrations inside cells. biochempeg.comrsc.org
Peptide (e.g., Val-Cit)HighEnzyme-sensitive; cleaved by specific proteases (e.g., Cathepsin B).Stable in plasma due to protease inhibitors, but cleaved in the lysosomal compartment. broadpharm.combiochempeg.com

Investigation of Cleavage Mechanisms for Designed Cleavable Conjugates Incorporating PEG Linkers

The three most common mechanisms for cleavable linkers are protease sensitivity, pH sensitivity, and glutathione sensitivity. broadpharm.combiochempeg.com

Protease-Sensitive Cleavage: These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, like Cathepsin B, which are overexpressed in the lysosomes of tumor cells. broadpharm.combiochempeg.comunipd.it A widely used example is the valine-citrulline (Val-Cit) dipeptide. broadpharm.combiochempeg.com The linker remains stable in the bloodstream but is efficiently cleaved following internalization of the conjugate into the target cell. broadpharm.comunipd.it Researchers have also explored other peptide sequences, such as phenylalanine-glycine (Phe-Gly) and valine-alanine-glycine (Val-Ala-Gly), to optimize cleavage kinetics. unipd.it

pH-Sensitive Cleavage: This strategy utilizes linkers containing acid-labile groups, such as a hydrazone, that are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8). biochempeg.comnih.gov This pH differential compared to the bloodstream (pH 7.4) allows for targeted payload release following cellular uptake. broadpharm.comnih.gov However, some hydrazone linkers can exhibit instability in circulation, which may lead to off-target effects. biochempeg.com

Redox-Sensitive Cleavage: These linkers contain a disulfide bond, which is stable in the systemic circulation but is readily cleaved in the intracellular environment. biochempeg.comrsc.org The concentration of glutathione (GSH), a reducing agent, is significantly higher inside cells compared to the plasma, providing the trigger for disulfide bond reduction and subsequent payload release. biochempeg.com

The choice of cleavage mechanism is critical for the efficacy of the bioconjugate and is tailored to the specific payload, target, and desired therapeutic outcome.

Cleavage MechanismTriggerLinker ExampleLocation of Cleavage
Protease-SensitivityEnzymes (e.g., Cathepsin B) overexpressed in tumor cells. broadpharm.comValine-Citrulline (Val-Cit) dipeptide. broadpharm.combiochempeg.comLysosomes. unipd.it
pH-SensitivityLow pH of endosomes (5.0-6.0) and lysosomes (~4.8). broadpharm.comHydrazone bond. nih.govEndosomes, Lysosomes. biochempeg.com
Redox-SensitivityHigh intracellular concentration of glutathione (GSH). biochempeg.comDisulfide bond. rsc.orgCytosol, other intracellular compartments. biochempeg.com

Computational and Theoretical Studies on this compound Linker-Conjugate Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have become powerful tools for understanding the structure, dynamics, and interactions of PEGylated biomolecules at an atomic level. nih.govnih.gov Such studies can provide insights that are difficult to obtain through experimental techniques alone and can aid in the rational design of bioconjugates. nih.govresearchgate.net While specific computational studies focusing exclusively on this compound are not prevalent in the literature, the extensive research on PEGylated proteins, peptides, and nanoparticles provides a strong framework for how such analyses would be conducted and what they would reveal. nih.govnih.govmdpi.com

MD simulations can be used to model a protein (like an antibody) conjugated with a this compound linker and its payload. These simulations can predict:

Conformational Changes: How the PEG linker affects the secondary and tertiary structure and stability of the conjugated protein. mdpi.com PEGylation can modulate the structural stability of biomolecules. nih.gov

Linker Flexibility and Extension: The simulations can characterize the flexibility of the PEG chain and its average extension from the protein surface. This is crucial as the linker's spatial arrangement can influence interactions with other molecules and access to cleavage sites. americanpharmaceuticalreview.comacs.org

Hydrodynamic Radius: PEGylation is known to increase the hydrodynamic volume of a protein, which is a key factor in reducing renal clearance and extending circulation half-life. rsc.org Simulations can quantify this effect.

Shielding Effects: The PEG chain can "shield" or mask the conjugated payload or parts of the antibody surface. americanpharmaceuticalreview.comacs.org This can be beneficial, for instance by reducing immunogenicity or preventing premature enzymatic degradation of a cleavable trigger. fcad.comamericanpharmaceuticalreview.com Computational studies can map the area shielded by the linker and how linker architecture (e.g., length, branching) influences this shielding. acs.org

Interactions with Biological Environments: Simulations can model the interaction of the entire conjugate with plasma proteins, cell membranes, and receptors, providing a molecular-level understanding of its pharmacokinetic and pharmacodynamic properties. nih.govnih.govresearchgate.net

These computational approaches utilize both all-atom (AA) and coarse-grained (CG) models. nih.govprotocols.io CG models, which group several atoms into a single interaction site, are particularly useful for simulating large systems like full antibodies or nanoparticles over longer timescales, which is often necessary to observe biologically relevant events. protocols.io

Computational MethodApplication to Linker-Conjugate InteractionsKey Insights Provided
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of the conjugate in a solvent. nih.govresearchgate.netLinker flexibility, protein structural stability, hydrodynamic size, solvent accessible surface area. nih.govmdpi.com
Coarse-Grained (CG) SimulationModeling large-scale systems and longer timescale phenomena. protocols.ioSelf-assembly, interaction with membranes, overall conjugate conformation. nih.gov
Molecular DockingPredicting the binding orientation of the conjugate to a receptor. nih.govAntigen binding affinity, potential for receptor-mediated endocytosis. nih.gov
Pharmacophore ModellingIdentifying essential structural features for biological activity. nih.govRational design of linker-payload combinations for improved efficacy. nih.gov

Future Research Directions and Emerging Applications of Bromoacetamido Peg3 Acid

Innovations in Bromoacetamido-PEG3-Acid Synthetic Methodologies and Scalability

The advancement of therapeutic and diagnostic platforms utilizing this compound necessitates the development of robust and scalable synthetic methodologies. Current production often relies on multi-step custom synthesis, which, while effective for research quantities, presents challenges for large-scale and Good Manufacturing Practice (GMP) grade production. broadpharm.comiris-biotech.de Future innovations are expected to focus on optimizing these synthetic routes to enhance efficiency, purity, and yield, thereby reducing costs and improving accessibility for widespread application.

Key areas for innovation include:

Flow Chemistry: The adoption of continuous flow manufacturing could offer significant advantages in terms of safety, consistency, and scalability compared to traditional batch processing.

Catalytic Routes: Exploring novel catalytic methods for the introduction of the bromoacetyl and PEG moieties could lead to more atom-economical and environmentally sustainable synthetic processes.

The ability to produce high-purity this compound and its derivatives on a larger scale is a critical step for translating laboratory discoveries into clinically and commercially viable products. issuu.combroadpharm.com

Table 1: Challenges and Innovations in the Synthesis of this compound

ChallengePotential InnovationAnticipated Impact
Multi-step synthesis with moderate yieldsDevelopment of convergent synthetic routesIncreased overall yield and reduced production time
Complex purification proceduresImplementation of advanced chromatographic or crystallization techniquesHigher purity ( >98%) and reduced solvent waste. broadpharm.com
Scalability for clinical and commercial supplyTransition from batch to continuous flow chemistryImproved process control, safety, and throughput
Cost of starting materials and reagentsDiscovery of more economical starting materials and efficient catalytic systemsReduced cost of goods for final bioconjugates

Expanding the Scope of Bioconjugation Targets and Strategies with this compound

While the primary targets for this compound are cysteine (via the bromoacetamide group) and lysine (B10760008) (via the activated acid), research is actively seeking to broaden its reactivity to other sites on biomolecules. issuu.com This expansion aims to provide greater control over conjugation stoichiometry and site-specificity, which are critical for the function of complex bioconjugates like antibody-drug conjugates (ADCs).

Emerging strategies include:

Targeting Non-canonical Amino Acids (ncAAs): The genetic incorporation of ncAAs with unique functional groups into proteins offers a powerful method for site-specific modification. acs.org Derivatives of this compound could be designed to react specifically with these ncAAs, enabling precise linker attachment that is not possible with natural amino acids.

Advanced Bioconjugation Reactions: The core structure of this compound can be modified to participate in advanced bioconjugation reactions. For instance, converting the carboxylic acid to an azide (B81097) or alkyne enables participation in "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.commedchemexpress.comnumberanalytics.com The Bromoacetamido-PEG3-azide derivative is one such example that combines thiol reactivity with click chemistry capability. broadpharm.comiris-biotech.deiris-biotech.de

Proximity-Driven Labeling: This strategy involves bringing reactive moieties into close proximity to trigger a covalent linkage. This compound could be incorporated into systems designed for proximity-driven bioconjugation to study protein-protein interactions or to label specific proteins within a cellular context. numberanalytics.com

Table 2: Bioconjugation Strategies for this compound and its Derivatives

Reactive Group on LinkerBiomolecule TargetConjugation StrategyReference
BromoacetamideCysteine (Thiol)Nucleophilic Substitution broadpharm.com
Carboxylic Acid (activated, e.g., with EDC/HATU)Lysine (Amine), N-terminusAmide Bond Formation broadpharm.comcreative-biolabs.com
Azide (derivative, e.g., Bromoacetamido-PEG3-azide)Alkyne-modified proteins/moleculesClick Chemistry (CuAAC/SPAAC) broadpharm.comiris-biotech.de
Alkyne (derivative, e.g., Bromoacetamide-PEG3-propargyl)Azide-modified proteins/moleculesClick Chemistry (CuAAC/SPAAC) medchemexpress.com

Integration of this compound into Novel Molecular Probes and Diagnostics

The unique properties of this compound make it an excellent candidate for constructing sophisticated molecular probes for diagnostics and bioimaging. Its role as a linker is to covalently connect a targeting moiety (e.g., an antibody or peptide) to a reporter molecule (e.g., a fluorescent dye or a radiolabel chelator). The PEG spacer enhances the solubility and biocompatibility of the final probe. broadpharm.comissuu.com

Future applications in this domain include:

Advanced Bioimaging Agents: By linking targeting ligands to potent fluorophores, researchers can create probes for real-time imaging of biological processes in living cells and organisms. mpg.de

Radiopharmaceuticals: The carboxylic acid end of the linker can be conjugated to chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then sequester medically relevant radioisotopes for use in Positron Emission Tomography (PET) imaging or radioimmunotherapy. issuu.compu-kang.com The bromoacetamide end would attach to a targeting protein.

Biosensors: The linker can be used to immobilize antibodies or other biorecognition elements onto sensor surfaces for the development of highly sensitive and specific diagnostic assays.

Advanced Engineering of PEG-Based Linkers for Tunable Properties beyond this compound

While this compound is a highly useful molecule, it represents just one point in a vast landscape of possible PEG-based linkers. Research is continuously focused on engineering advanced linkers with precisely tunable properties to meet the specific demands of different applications. chempep.comresearchgate.net

Key areas of linker engineering include:

Tunable Length: The number of PEG units can be precisely varied (e.g., PEG2, PEG4, PEG8) to fine-tune the distance between conjugated molecules, which can significantly impact the efficacy of therapeutics like ADCs and PROTACs. broadpharm.comamericanpharmaceuticalreview.comrsc.org

Branched Architectures: Moving from linear to branched or multi-arm PEG linkers allows for the attachment of multiple payload molecules to a single targeting entity. broadpharm.com This can increase the drug-to-antibody ratio (DAR) in ADCs, potentially enhancing their potency while maintaining favorable pharmacokinetic properties. americanpharmaceuticalreview.combroadpharm.com

Cleavable Linkers: For many therapeutic applications, the payload must be released at the target site. Researchers are designing cleavable PEG linkers that are stable in circulation but are broken down by specific triggers in the target environment, such as enzymes or changes in pH. chempep.comamericanpharmaceuticalreview.comnih.gov

Stimuli-Responsive Materials: Functionalized PEG linkers are being used to create hydrogels with tunable mechanical properties that can respond to biological stimuli, offering controlled release of encapsulated therapeutic agents. nih.govresearchgate.net

Table 3: Comparison of Advanced PEG Linker Architectures

Linker TypeKey FeaturePrimary AdvantageExample Application
Linear (e.g., this compound)Defined length and spacingSimplicity, well-defined stoichiometryBasic bioconjugation, PROTACs
Branched PEGMultiple attachment pointsHigher payload capacity (e.g., increased DAR) americanpharmaceuticalreview.combroadpharm.comHigh-potency ADCs
Cleavable PEGContains a labile bond (e.g., ester, disulfide)Controlled release of cargo at the target site. chempep.comSite-activated ADCs, prodrugs
Multi-arm PEGStar-shaped polymer with multiple functional endsFormation of hydrogel networks, surface modification. researchgate.netTissue engineering, drug delivery matrices

Contribution of this compound to Next-Generation Therapeutic Modalities

This compound and its close relatives are integral components in the design of several cutting-edge therapeutic modalities. sigmaaldrich.com The linker's ability to connect distinct molecular entities while imparting beneficial properties like increased solubility and improved pharmacokinetics is critical to their function. issuu.comrsc.org

Emerging therapeutic applications include:

Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a highly potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. This compound can serve as this linker, with the PEG element helping to mitigate the aggregation often caused by hydrophobic drug payloads. rsc.orgimmunomart.commedchemexpress.com

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. medchemexpress.com They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. biochempeg.com this compound is a commonly used building block for these linkers, where the length and flexibility of the PEG chain are crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.commedchemexpress.combiochempeg.com

Peptide and Oligonucleotide Conjugates: The linker can be used to attach therapeutic peptides or oligonucleotides to molecules that enhance their delivery, stability, or cellular uptake.

Lipid Nanoparticle (LNP) Formulations: PEGylated lipids, which can be synthesized using derivatives of this compound, are essential components of LNPs used for delivering nucleic acid-based therapeutics. broadpharm.com

Table 4: Role of this compound in Therapeutic Modalities

Therapeutic ModalityFunction of LinkerKey Benefit of PEG SpacerReference
Antibody-Drug Conjugates (ADCs)Connects antibody to cytotoxic payloadImproves solubility, reduces aggregation, tunes pharmacokinetics rsc.orgmedchemexpress.com
PROteolysis TArgeting Chimeras (PROTACs)Connects target protein binder to E3 ligase ligandProvides optimal spacing and flexibility for ternary complex formation, enhances solubility medchemexpress.combiochempeg.com
Peptide-Drug ConjugatesConnects peptide to a drug or modifying groupEnhances stability and circulation half-life issuu.com
Lipid Nanoparticles (LNPs)Forms part of a PEG-lipid to create a stealth shieldReduces clearance by the immune system, improves circulation time broadpharm.com

Q & A

Q. What are the established synthetic routes for Bromoacetamido-PEG3-Acid, and how can purity be validated?

this compound is typically synthesized via bromoacetylation of PEG3-acid precursors. Key steps include:

  • Activation of the carboxylic acid group (e.g., using EDC/NHS coupling) followed by reaction with bromoacetamide .
  • Purification via size-exclusion chromatography or reverse-phase HPLC to remove unreacted reagents .
  • Validation: Purity ≥95% (confirmed by HPLC or LC-MS) and structural verification via 1^1H/13^13C NMR or FT-IR spectroscopy .

Q. How should researchers determine the solubility profile of this compound in aqueous and organic solvents?

Methodological steps include:

  • Solubility testing : Prepare saturated solutions in PBS (pH 7.4), DMSO, or acetonitrile. Centrifuge and quantify dissolved compound via UV-Vis spectrophotometry (λ = 220–280 nm) .
  • Critical parameters : Temperature (e.g., 25°C vs. 37°C), pH (adjust with HCl/NaOH), and ionic strength (use buffer systems) .
  • Conflicting data? Replicate experiments with controlled variables and compare with literature (e.g., CAS 1415800-44-0 solubility reports) .

Q. What analytical techniques are essential for characterizing this compound’s stability under storage conditions?

  • Short-term stability : Monitor degradation via HPLC over 72 hours in buffers (pH 4–9) at 4°C and 25°C .
  • Long-term stability : Accelerated aging studies (e.g., 40°C/75% RH for 1 month) with LC-MS to identify hydrolysis byproducts (e.g., free bromoacetamide) .

Advanced Research Questions

Q. How can conjugation efficiency of this compound with thiol-containing biomolecules be optimized?

  • Reaction design : Use molar ratios (e.g., 1:3 bromoacetamide:thiol) in PBS (pH 7.4–8.5) with 1–5 mM EDTA to prevent oxidation .
  • Kinetic analysis : Monitor reaction progress via Ellman’s assay (free thiol quantification) or MALDI-TOF for conjugate mass shifts .
  • Troubleshooting low yields : Pre-reduce disulfide bonds (e.g., with TCEP) or increase reaction time (12–24 hours) .

Q. What strategies resolve contradictions in reported reactivity of this compound with cysteine vs. other nucleophiles?

  • Comparative studies : Parallel reactions with cysteine, lysine, and histidine under identical conditions (pH, temperature).
  • Data analysis : Use SDS-PAGE or mass spectrometry to quantify selectivity. Note that bromoacetamide preferentially reacts with thiols (second-order rate constants ~103^3 M1^{-1}s1^{-1}) over amines .
  • Q. Conflicting results? Validate buffer composition (e.g., avoid amine-containing buffers like Tris) and confirm reagent purity .

Q. How do PEG chain length and bromoacetamide positioning influence steric hindrance in macromolecular conjugates?

  • Experimental design : Compare this compound with PEG1/PEG5 analogs in conjugating large proteins (e.g., antibodies).
  • Analytical tools : Size-exclusion chromatography (SEC-HPLC) for conjugate size analysis and surface plasmon resonance (SPR) for binding affinity assessment .
  • Key finding : PEG3 spacers balance solubility and reduced steric interference compared to shorter/longer PEGs .

Data Interpretation & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Root-cause analysis : Cross-check synthesis protocols (e.g., CAS 1415800-44-0 vs. impurities in older batches) .
  • Instrument calibration : Validate DSC (melting point) and NMR spectrometers with reference standards .
  • Literature alignment : Compare with structurally similar compounds (e.g., Bromo-PEG4-acid, CAS 1393330-38-5) for trends .

Q. What statistical methods are appropriate for validating reproducibility in this compound-based assays?

  • Intra-assay precision : Calculate %RSD for triplicate measurements (e.g., conjugation efficiency).
  • Inter-lab validation : Use Bland-Altman plots to assess systematic biases between laboratories .
  • Outlier handling : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Ethical & Safety Considerations

  • Handling protocols : Use fume hoods and PPE (gloves, goggles) due to bromoacetamide’s alkylating toxicity .
  • Regulatory compliance : Document stability and impurity profiles per ICH Q3A/B guidelines for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.